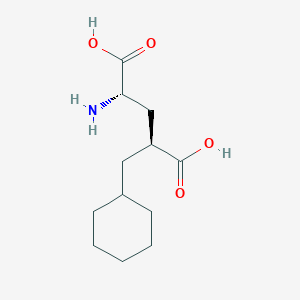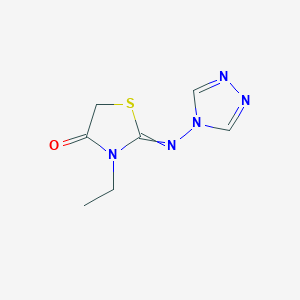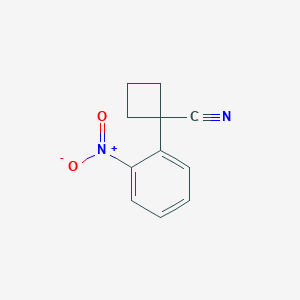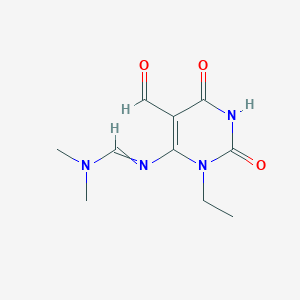
D-Apiose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Apiose is a unique branched-chain pentose sugar found in the cell walls of higher plants and aquatic monocots. It is a component of the pectic structure of rhamnogalacturonan-II and apiogalacturonan. This compound is also present in a large number of naturally occurring secondary metabolites, including glycosides, which are commercially appealing due to their beneficial health properties and their role in flavor release in food and beverage production .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Apiose can be synthesized from UDP-glucuronic acid through the action of UDP-apiose/UDP-xylose synthase. This enzyme catalyzes the conversion of UDP-glucuronic acid to UDP-apiose, which can then be used in various biosynthetic pathways .
Industrial Production Methods: Industrial production of this compound involves the extraction from plant sources, such as parsley and other higher plants. The extraction process typically includes hydrolysis of the plant material followed by purification steps to isolate the this compound .
Chemical Reactions Analysis
Types of Reactions: D-Apiose undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, apiose 1-reductase uses D-apiitol and NAD+ to produce apiitol-apiose, NADH, and H+ .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include NAD+, UDP-glucuronic acid, and various enzymes such as UDP-apiose/UDP-xylose synthase and apiosidases .
Major Products: The major products formed from the reactions involving this compound include apiitol-apiose and various glycosides, which are important for their biological and chemical properties .
Scientific Research Applications
D-Apiose has a range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound is used as a building block for the synthesis of complex molecules. In biology, it plays a crucial role in the structure and function of plant cell walls. In medicine, this compound-containing compounds have been studied for their potential health benefits, including anti-inflammatory and antioxidant properties. In the food industry, this compound is important for its role in flavor release in food and beverage production .
Mechanism of Action
D-Apiose exerts its effects through various molecular targets and pathways. For example, in the biosynthesis of flavonoid apiosides, an enzyme called apiosyltransferase catalyzes the transfer of this compound to flavonoid glycosides. This enzyme exhibits strict selectivity towards UDP-apiose, and the resulting apiosides play important roles in plant growth regulation .
Comparison with Similar Compounds
D-Apiose is unique due to its branched-chain structure and the presence of a tertiary alcohol group. Similar compounds include other pentose sugars such as arabinose and xylose. this compound stands out because of its specific role in the structure of plant cell walls and its presence in a wide range of secondary metabolites .
Properties
Molecular Formula |
C5H10O5 |
|---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
(2R)-2,3,4-trihydroxy-3-(hydroxymethyl)butanal |
InChI |
InChI=1S/C5H10O5/c6-1-4(9)5(10,2-7)3-8/h1,4,7-10H,2-3H2/t4-/m0/s1 |
InChI Key |
AVGPOAXYRRIZMM-BYPYZUCNSA-N |
Isomeric SMILES |
C(C(CO)([C@H](C=O)O)O)O |
Canonical SMILES |
C(C(CO)(C(C=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dimethyl-N'-[5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]iminoformamide](/img/structure/B11724125.png)
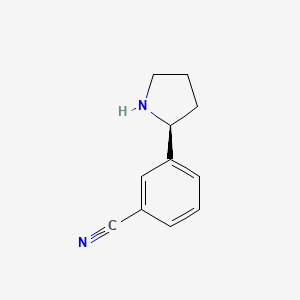
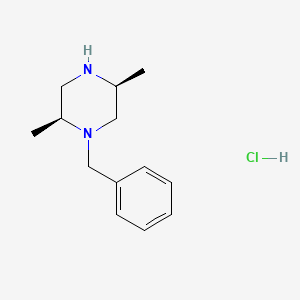
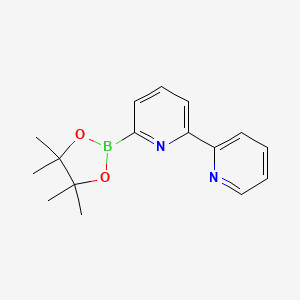
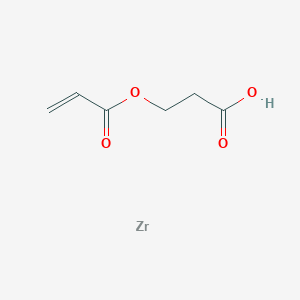
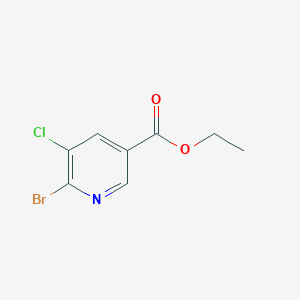
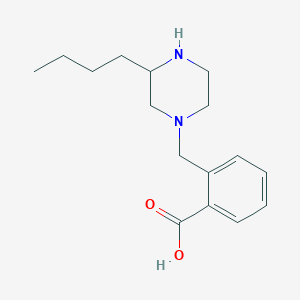
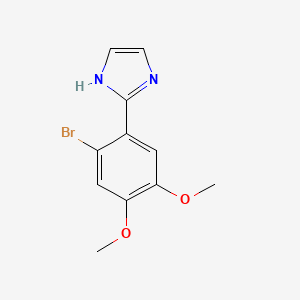
![1-[4-(tert-Butyl)phenyl]cyclobutanemethanamine](/img/structure/B11724169.png)
